molecular formula C10H14N5O8P B1279272 6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol CAS No. 62314-92-5

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol

Cat. No.: B1279272
CAS No.: 62314-92-5
M. Wt: 363.22 g/mol
InChI Key: CGCGQFDYTLYDPF-FJFJXFQQSA-N
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Description

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes an amino group, a purine base, and a phosphorylated arabinofuranosyl sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol typically involves multiple steps, starting from readily available precursors. The process generally includes the protection of functional groups, glycosylation reactions, and phosphorylation steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The purine base can undergo nucleophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific pH, temperature, and solvent systems.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a potent therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-deoxy-2-fluoro-5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-6-amine
  • 9-(2-deoxy-2-chloro-5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-6-amine

Uniqueness

6-Amino-9-(5-o-phosphono-beta-d-arabinofuranosyl)-9h-purin-2-ol is unique due to its specific structural features, which confer distinct biological activities. Its phosphorylated arabinofuranosyl moiety and amino group play crucial roles in its mechanism of action, differentiating it from other nucleoside analogs.

Properties

IUPAC Name

[(2R,3S,4S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-7-4-8(14-10(18)13-7)15(2-12-4)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCGQFDYTLYDPF-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211379
Record name 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62314-92-5
Record name 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-9-(5-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-9H-PURIN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7LQW14UZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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